3-硝基-2-(三氯甲基)-2H-色烯

描述

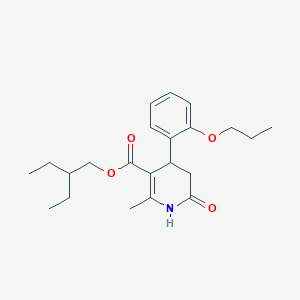

3-nitro-2-(trichloromethyl)-2H-chromene, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and African trypanosomiasis. The compound was first synthesized in the 1960s and has since been used as a treatment option for these parasitic infections.

科学研究应用

合成与立体化学

3-硝基-2-(三氯甲基)-2H-色烯用于合成各种色环,它们在化学和药理学中具有广泛的应用。例如,它们与硫醇和芳香胺反应形成 2,3,4-三取代色环。这些反应通过亲核加成到活化的双键上进行,产生高产率和不同的立体异构体组成。这些产物的立体化学已使用 NMR 和 X 射线衍射分析等技术进行了广泛的研究 (Korotaev et al., 2006).

与氨基烯酮的反应

另一个应用是与源自乙酰丙酮和环胺的氨基烯酮反应。这些反应以非对映选择性进行,导致功能化的色环。此类过程突出了 3-硝基-2H-色烯在合成具有潜在生物活性的各种衍生物方面的多功能性 (Korotaev et al., 2013).

杂-狄尔斯-阿尔德反应

3-硝基-2-(三氯甲基)-2H-色烯还用于与 2,3-二氢呋喃和乙烯基乙醚等化合物进行杂-狄尔斯-阿尔德反应。这些反应在无溶剂条件下发生,产生具有高立体选择性和良好产率的环状亚硝酸盐。此类反应对于合成新型有机化合物至关重要,在药物化学和材料科学中具有潜在应用 (Korotaev et al., 2010).

抗增殖活性

在药理学领域,已合成新的 2-糖基-3-硝基-2H-色烯并评估了它们对各种人肿瘤细胞系的抗增殖活性。这表明 3-硝基-2H-色烯在开发新的抗癌剂方面具有潜力 (Luque-Agudo et al., 2019).

新型色环的合成

3-硝基-2-(三氯甲基)-2H-色烯的用途扩展到合成具有不同取代基的新型色环。这些合成通常涉及与各种亲核试剂的反应,进一步扩大了可能衍生物的范围及其在不同科学领域的潜在应用 (Korotaev et al., 2014).

属性

IUPAC Name |

3-nitro-2-(trichloromethyl)-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYSGEIJKFSRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-nitro-2-(trichloromethyl)-2H-chromene react with nucleophiles?

A1: 3-nitro-2-(trichloromethyl)-2H-chromene readily reacts with various nucleophiles, including thiols, aromatic amines [], indole, N-methylindole, and N-methylpyrrole []. These reactions proceed via nucleophilic addition to the activated double bond of the chromene ring, resulting in the formation of 2,3,4-trisubstituted chromanes with high yields. The reaction's stereoselectivity depends on the nucleophile and reaction conditions.

Q2: What is significant about the stereochemistry of the products formed in these reactions?

A2: The reactions of 3-nitro-2-(trichloromethyl)-2H-chromene with nucleophiles often lead to the formation of diastereomers. For instance, reactions with thiols and aromatic amines yield a mixture of diastereomeric 2,3,4-trisubstituted chromanes []. The stereochemistry of these products has been investigated using various techniques including 1H NMR, 19F NMR, 2D NOESY spectroscopy, and X-ray diffraction analysis. Understanding the stereochemical outcome is crucial as different isomers may exhibit distinct biological activities.

Q3: Can you provide an example of a specific reaction and its stereochemical outcome?

A3: When reacting with indole, N-methylindole, or N-methylpyrrole, 3-nitro-2-(trichloromethyl)-2H-chromene yields primarily the cis-trans isomer of 3-nitro-2-trichloromethylchromanes substituted at position 4 by the indol-3-yl (pyrrol-2-yl) fragment []. This high stereoselectivity is noteworthy and suggests potential for targeted synthesis of specific isomers for further studies.

Q4: Has 3-nitro-2-(trichloromethyl)-2H-chromene been used to synthesize other heterocycles?

A4: Yes, reacting 3-nitro-2-(trichloromethyl)-2H-chromene with hydrazine hydrate leads to the stereoselective synthesis of N-unsubstituted pyrazolidines []. This reaction highlights the versatility of this chromene derivative as a building block for synthesizing various nitrogen-containing heterocycles with potential biological relevance.

Q5: Are there any studies on the biological activity of compounds derived from 3-nitro-2-(trichloromethyl)-2H-chromene?

A5: While the provided research focuses on the synthetic aspects of 3-nitro-2-(trichloromethyl)-2H-chromene derivatives, one study [] found that some 4-CF3-substituted chromano[3,4-c]pyrrolidines, synthesized using a similar 2-trifluoromethyl-substituted chromene derivative, exhibited high cytotoxic activity against HeLa human cervical carcinoma cells. This finding suggests that further exploration of the biological activities of 3-nitro-2-(trichloromethyl)-2H-chromene derivatives is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4699414.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699438.png)

![2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4699453.png)

![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)

![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)

![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)

![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)

![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4699493.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-formylhydrazinecarbothioamide](/img/structure/B4699514.png)